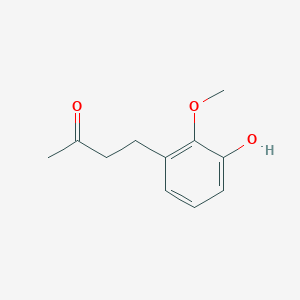

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one

Descripción

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one is a phenolic ketone featuring a hydroxyl group at the 3-position and a methoxy group at the 2-position of the phenyl ring, attached to a butan-2-one backbone. Key analogs include zingerone, 4-(phenylsulfanyl)butan-2-one, and 4-(4-hydroxyphenyl)butan-2-one, each demonstrating unique physicochemical and biological properties .

Propiedades

IUPAC Name |

4-(3-hydroxy-2-methoxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)6-7-9-4-3-5-10(13)11(9)14-2/h3-5,13H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBXSRMPMBKJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=C(C(=CC=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 3-hydroxy-2-methoxybenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve cooling the reaction mixture to maintain control over the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch reactors. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols.

Substitution: Substitution reactions can result in the formation of ethers or esters.

Aplicaciones Científicas De Investigación

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one has a wide range of applications in scientific research:

Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma and taste.

Mecanismo De Acción

The mechanism by which 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and methoxy groups on the phenyl ring play a crucial role in its biological activity, as they can form hydrogen bonds and interact with enzymes and receptors.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and chemical behavior of these compounds is highly dependent on substituent positions and electronic effects. Key analogs and their structural differences are summarized in Table 1.

Table 1: Structural Comparison of 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one and Analogs

Antioxidant Properties

- Zingerone: Demonstrates moderate superoxide anion scavenging (23% inhibition at unspecified concentrations), attributed to its phenolic hydroxyl group .

- 4-(Phenylsulfanyl)butan-2-one: Exhibits stronger melanogenesis inhibition (vs. arbutin and 1-phenyl-2-thiourea) by suppressing tyrosinase activity and melanosome maturation .

Tyrosinase Inhibition

Physicochemical Properties

Solubility and Purification :

- Analogs like 4-(3-nitrophenyl)butan-2-one and 4-(1-benzothien-2-yl)butan-2-one are purified via solvent systems (e.g., ethyl acetate/hexane), indicating polarities influenced by substituents .

- 4-(4-Hydroxyphenyl)butan-2-one is regulated for solubility in cosmetic formulations, with safety thresholds set by IFRA .

Thermal Properties :

- Polymeric derivatives (e.g., poly(4-(4-methacryloyloxyphenyl)butan-2-one)) exhibit glass transition temperatures (Tg) of 70–83°C, highlighting backbone rigidity from aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.